Relamorelin is classified as a synthetic ghrelin analog. Ghrelin is a hormone produced in the stomach that stimulates appetite and promotes gastric motility. Relamorelin's design aims to enhance the effects of ghrelin while providing greater stability and potency than the natural hormone. Its development has been supported by various pharmaceutical companies, including AbbVie and Rhythm Pharmaceuticals, and it has received Fast Track designation from the U.S. Food and Drug Administration for diabetic gastroparesis treatment .
Relamorelin is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This approach involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are subsequently removed, allowing for the cleavage of the peptide from the resin to yield the final product. The synthesis process includes:
This method ensures high purity and yields of relamorelin, which is critical for its efficacy in clinical applications.
Relamorelin is a pentapeptide with a molecular weight of approximately 791 daltons. Its structure closely resembles that of native ghrelin but with modifications that enhance its stability and receptor affinity. The specific sequence of amino acids in relamorelin contributes to its ability to activate the GHSR effectively .
The molecular formula for relamorelin is C₄₃H₅₀N₈O₅S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure allows it to bind with high potency to the GHSR, facilitating its pharmacological effects.
Relamorelin undergoes several chemical reactions relevant to its stability and functionality:
These reactions are critical for understanding how relamorelin can be modified for improved efficacy or stability in therapeutic applications.
Relamorelin functions as a selective agonist of the growth hormone secretagogue receptor (GHSR). By binding to this receptor, relamorelin stimulates gastric motility and promotes gastric emptying. This mechanism is particularly beneficial for patients suffering from gastroparesis, as it addresses one of the primary issues associated with this condition—delayed gastric emptying.
The action of relamorelin leads to several physiological effects:
Relamorelin appears as a solid powder with high purity (>98%) when synthesized correctly. It exhibits solubility in dimethyl sulfoxide but not in water. The compound should be stored in dry conditions away from light at temperatures between 0 - 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.
Key physical properties include:
These properties are essential for ensuring the stability and efficacy of relamorelin during storage and administration.
Relamorelin is primarily being studied for its use in treating gastrointestinal motility disorders such as gastroparesis. Its ability to enhance gastric motility makes it a promising candidate for addressing conditions where delayed gastric emptying is a significant concern. Clinical trials have demonstrated its potential effectiveness, leading to its consideration as a viable treatment option alongside existing therapies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2